molecular formula C9H13ClO4 B3166478 Ethyl-4-chloro-2-ethoxymethyleneacetoacetate CAS No. 91168-75-1

Ethyl-4-chloro-2-ethoxymethyleneacetoacetate

Cat. No. B3166478
CAS RN: 91168-75-1
M. Wt: 220.65 g/mol
InChI Key: PQDITXPSSZYDEM-UHFFFAOYSA-N
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Description

Ethyl-4-chloro-2-ethoxymethyleneacetoacetate is a chemical compound used in laboratory settings and for the synthesis of substances . It has a molecular formula of C6H9ClO3 and a molecular weight of 164.59 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods, such as Density Functional Theory (DFT) . The 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals can be generated based on these computations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are crucial for understanding its behavior in various conditions. These properties can be analyzed using various techniques .

Safety and Hazards

Ethyl-4-chloro-2-ethoxymethyleneacetoacetate is classified as having acute toxicity, both orally (Category 3, H301) and dermally (Category 3, H311). It can cause severe skin burns and eye damage (H314). It is also toxic to aquatic life with long-lasting effects (H411). Precautionary measures include avoiding release to the environment and using protective equipment .

properties

IUPAC Name

ethyl 4-chloro-2-(ethoxymethylidene)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO4/c1-3-13-6-7(8(11)5-10)9(12)14-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDITXPSSZYDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)CCl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10 g (60.7 mM) of ethyl 4-chloroacetoacetate, 18 g (121 mM) of ethyl orthoformate and 25 g (245 mM) of acetic anhydride were stirred at 110° C. for 3 hours. Then, excessive ethyl orthoformate and acetic anhydride were distilled off under vacuum and the residue was recrystallized from hexane to obtain 12.1 g of a needle-like crystal with an yield of 90%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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